molecular formula C34H48BNO4 B14048692 (4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid

(4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid

Cat. No.: B14048692
M. Wt: 545.6 g/mol
InChI Key: CTERSMZPHAIIBU-UHFFFAOYSA-N
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Description

(4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group The specific structure of this compound includes two octyloxyphenyl groups attached to an amino group, which is further connected to a phenyl ring bearing a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid typically involves the following steps:

    Formation of the Amino Intermediate: The initial step involves the reaction of 4-bromoanisole with octyl bromide in the presence of a base to form 4-(octyloxy)bromobenzene.

    Coupling Reaction: The next step involves the coupling of 4-(octyloxy)bromobenzene with aniline to form (4-(octyloxy)phenyl)aniline.

    Boronic Acid Formation: Finally, the (4-(octyloxy)phenyl)aniline undergoes a reaction with boronic acid reagents under specific conditions to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Biaryl compounds

Scientific Research Applications

(4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: It is used in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of (4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications.

    Pathways Involved: The compound can participate in various biochemical pathways, including those involving enzyme inhibition and signal transduction.

Comparison with Similar Compounds

  • (4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid
  • (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid
  • (4-(Bis(4-tert-butylphenyl)amino)phenyl)boronic acid

Comparison:

  • Uniqueness: The presence of octyloxy groups in (4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid imparts unique solubility and electronic properties compared to its analogs.
  • Applications: While similar compounds may also be used in organic synthesis and material science, the specific structure of this compound makes it particularly suitable for applications requiring enhanced solubility and stability.

Properties

Molecular Formula

C34H48BNO4

Molecular Weight

545.6 g/mol

IUPAC Name

[4-(4-octoxy-N-(4-octoxyphenyl)anilino)phenyl]boronic acid

InChI

InChI=1S/C34H48BNO4/c1-3-5-7-9-11-13-27-39-33-23-19-31(20-24-33)36(30-17-15-29(16-18-30)35(37)38)32-21-25-34(26-22-32)40-28-14-12-10-8-6-4-2/h15-26,37-38H,3-14,27-28H2,1-2H3

InChI Key

CTERSMZPHAIIBU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)OCCCCCCCC)C3=CC=C(C=C3)OCCCCCCCC)(O)O

Origin of Product

United States

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